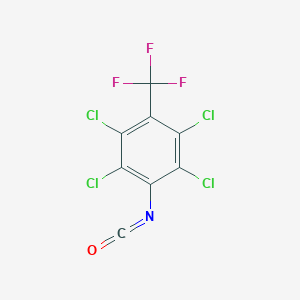
2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% (TTCP) is a chemical compound that is widely used in the scientific research community due to its unique properties and its ability to be synthesized into various derivatives. TTCP is a member of the isocyanate family, which includes compounds such as carbamate, urea, and thiocyanate. This compound has been studied extensively in the past decades, and its applications have been found to be both advantageous and limited.
Mecanismo De Acción
2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% is believed to act as an inhibitor of enzymes, specifically those involved in the metabolism of carbohydrates. This inhibition can lead to a decrease in the rate of glucose uptake, which can have a variety of effects on the body. In addition, 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% has been found to have an inhibitory effect on the activity of certain enzymes involved in the synthesis of cholesterol.
Biochemical and Physiological Effects
2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% has been found to have a variety of biochemical and physiological effects on the body. It has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, which can lead to a decrease in the rate of glucose uptake. Additionally, 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% has been found to have an inhibitory effect on the activity of certain enzymes involved in the synthesis of cholesterol. Furthermore, 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% has been found to have an anti-inflammatory effect, as well as an inhibitory effect on the activity of certain enzymes involved in the synthesis of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% has several advantages for use in laboratory experiments. First, it is relatively inexpensive to synthesize and is easily available. Additionally, it is stable and does not react with other compounds, making it an ideal reagent for use in organic synthesis. Finally, it is non-toxic and does not present any environmental hazards.
However, there are also some limitations to the use of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% in laboratory experiments. First, it can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments. Additionally, it can react with certain compounds, such as amines, which can lead to unwanted side reactions. Finally, 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% can be toxic in large amounts, and its use should be monitored closely.
Direcciones Futuras
The potential applications of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% are vast, and there are numerous potential future directions for research. For example, further research could be conducted to explore the potential of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% as a therapeutic agent for various diseases, such as diabetes and obesity. Additionally, further research could be conducted to explore the potential of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% as an antifungal agent. Finally, further research could be conducted to explore the potential of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% as a catalyst for the synthesis of various polymers.
Métodos De Síntesis
2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% can be synthesized through a variety of methods, such as the reaction of 4-chloro-3-trifluoromethylphenol with phosphorus oxychloride in the presence of a base. This reaction yields a white crystalline solid that is soluble in organic solvents. The reaction can be conducted at room temperature and is typically performed over a period of several hours.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% is widely used in scientific research due to its unique properties. It is an excellent reagent for carrying out various organic reactions, such as the synthesis of amides and nitriles. It can also be used as a catalyst for the synthesis of polymers, and it has been used to create various polyurethane-based materials. Additionally, 2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate, 99% is a useful reagent for the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents.
Propiedades
IUPAC Name |
1,2,4,5-tetrachloro-3-isocyanato-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl4F3NO/c9-3-2(8(13,14)15)4(10)6(12)7(5(3)11)16-1-17 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZVSRWHBXZDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloro-4-(trifluoromethyl)phenyl isocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)
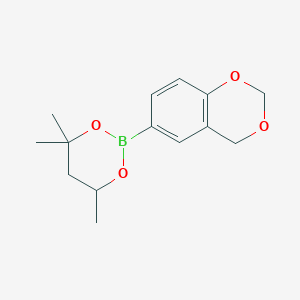
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)
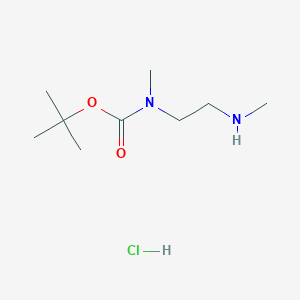
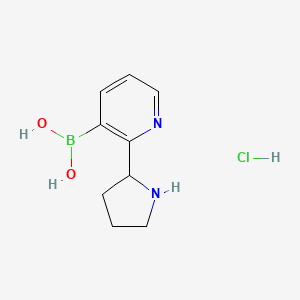
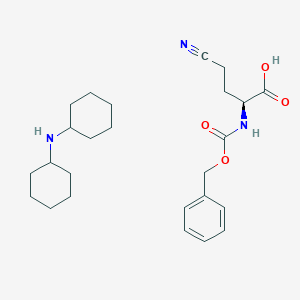
![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
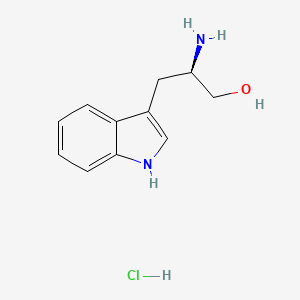
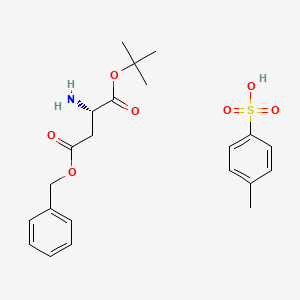
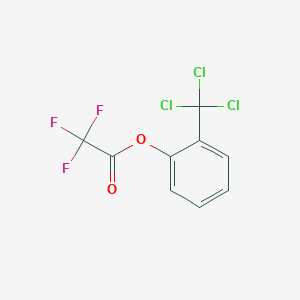
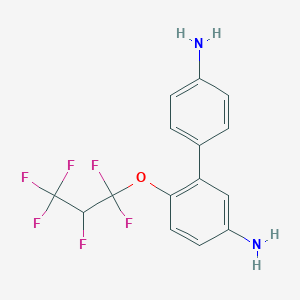
![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)